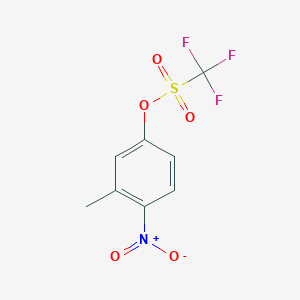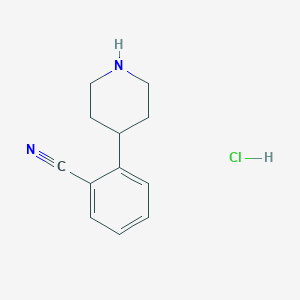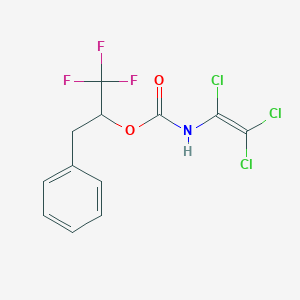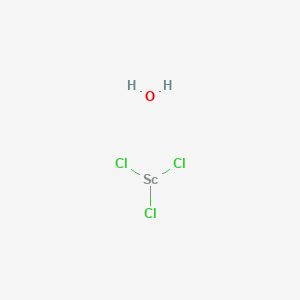![molecular formula C14H6ClF5N2O4 B3041090 N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260442-73-7](/img/structure/B3041090.png)
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and properties
Wirkmechanismus
Target of Action
The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, also known as Triflumuron, is the chitin biosynthesis pathway in insects . Chitin is a crucial component of the exoskeleton of insects and plays a vital role in their growth and development .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It disturbs the chitin biosynthesis of insects, particularly in immature life stages . This disruption in chitin biosynthesis leads to the inability of the insect to molt properly, resulting in its death .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway, which is essential for the growth and development of insects . By inhibiting this pathway, Triflumuron prevents the formation of chitin, leading to abnormal molting and eventually the death of the insect .
Pharmacokinetics
In studies conducted on rats, oral absorption of Triflumuron was estimated to be greater than 77% . The compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity was reached after 4.9 hours . Elimination was biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces was essentially complete 96 hours after dosing .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin biosynthesis, the compound prevents the insect from undergoing normal molting processes . This leads to the death of the insect, particularly in its immature life stages .
Biochemische Analyse
Cellular Effects
It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethoxy)aniline with 2,6-difluoro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized aromatic compounds, potentially leading to ring cleavage products.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
- Novaluron
Uniqueness
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to its specific combination of halogen atoms and a nitro group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O4/c15-6-1-3-8(10(5-6)26-14(18,19)20)21-13(23)11-7(16)2-4-9(12(11)17)22(24)25/h1-5H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZUUDSXIHADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)


![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)

![1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE](/img/structure/B3041019.png)
![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)

![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)

![6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole](/img/structure/B3041027.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
